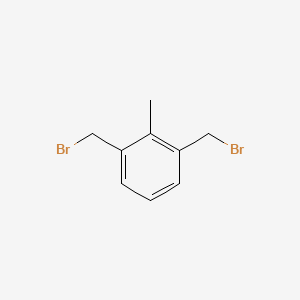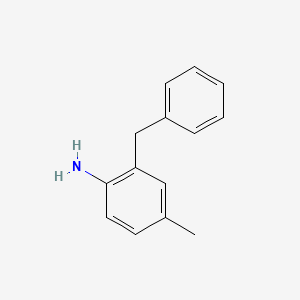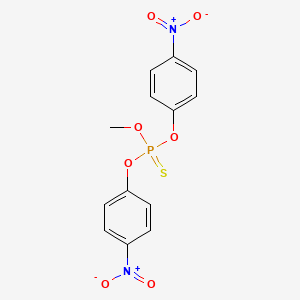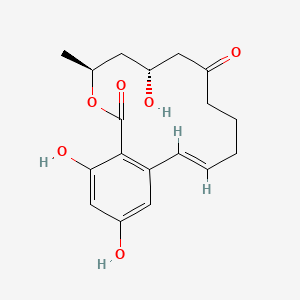
5-Ethyltetradecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyltetradecan-6-one: is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with an ethyl group attached to the fifth carbon and a ketone functional group at the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Ethyltetradecan-6-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Oxidation of Secondary Alcohols: Secondary alcohols can be oxidized to ketones using oxidizing agents like potassium dichromate or pyridinium chlorochromate.
Grignard Reaction: This involves the reaction of an alkyl magnesium halide with a carbonyl compound, followed by hydrolysis to yield the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes or catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Ethyltetradecan-6-one can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Compounds with different functional groups replacing the ketone.
Applications De Recherche Scientifique
Chemistry: 5-Ethyltetradecan-6-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyltetradecan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tetradecan-6-one: Similar structure but lacks the ethyl group at the fifth carbon.
5-Methyltetradecan-6-one: Similar structure with a methyl group instead of an ethyl group.
Hexadecan-6-one: Longer carbon chain with a ketone group at the sixth carbon.
Uniqueness: 5-Ethyltetradecan-6-one is unique due to the presence of the ethyl group at the fifth carbon, which can influence its chemical reactivity and physical properties. This structural feature can lead to different applications and interactions compared to its similar compounds.
Propriétés
Numéro CAS |
50395-55-6 |
|---|---|
Formule moléculaire |
C16H32O |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
5-ethyltetradecan-6-one |
InChI |
InChI=1S/C16H32O/c1-4-7-9-10-11-12-14-16(17)15(6-3)13-8-5-2/h15H,4-14H2,1-3H3 |
Clé InChI |
PEKUZOYXSWOKOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


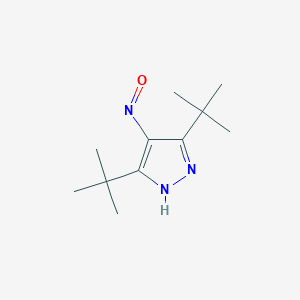
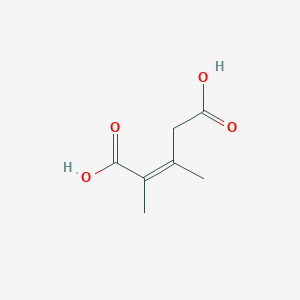
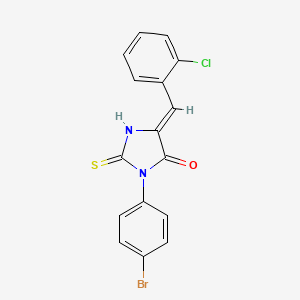
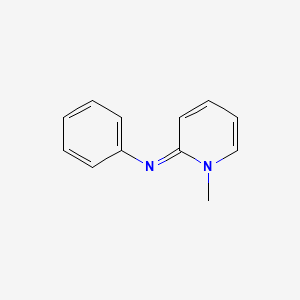
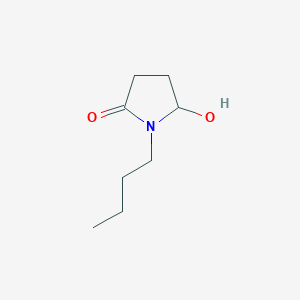
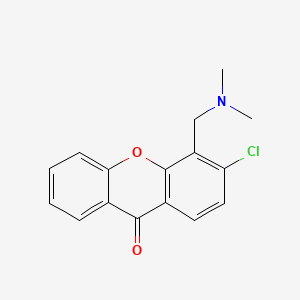
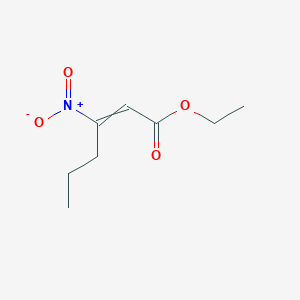
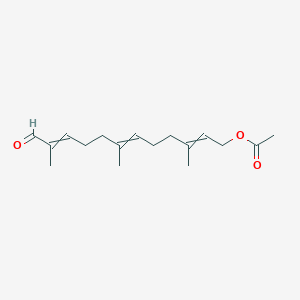
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
